7-Aminoimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
7-Aminoimidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-aminopyridine with appropriate aldehydes or ketones under acidic or basic conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 7-Aminoimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
7-Aminoimidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Aminoimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . The compound’s structure allows it to interact with various biological targets, making it a versatile tool in drug discovery .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine-3-carboxamide
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to other similar compounds, 7-Aminoimidazo[1,2-a]pyridine-2-carboxamide is unique due to its amino group at the 7-position, which enhances its reactivity and potential for functionalization . This structural feature allows for the development of a diverse range of derivatives with varying biological activities .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
7-aminoimidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H8N4O/c9-5-1-2-12-4-6(8(10)13)11-7(12)3-5/h1-4H,9H2,(H2,10,13) |
InChI Key |
CPWNBRZRTMAMLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1N)C(=O)N |
Origin of Product |
United States |
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